molecular formula C19H39N5O9 B1667548 Antibiotic JI 20A CAS No. 51846-97-0

Antibiotic JI 20A

Cat. No. B1667548
CAS RN: 51846-97-0
M. Wt: 481.5 g/mol
InChI Key: YQGZDAPJXRYYLX-NNLKOIBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic JI 20A is an aminocyclol antibiotic derived from Micronionospora . The structure of Antibiotic JI 20A is related to gentamicin . It exhibits exceptional antimicrobial properties against various bacteria and has proven effective in combating drug-resistant strains.


Synthesis Analysis

The synthesis of Antibiotic JI-20A involves the application of the Lemieux-Nagabhushan reaction to the synthesis of antibiotic JI-20A and gentamicin B from a suitably protected garamine derivative . 3′-Deoxy-6′–methyl analogues of antibiotic JI-20A and gentamicin B have also been prepared from garamine intermediates .


Molecular Structure Analysis

The molecular formula of Antibiotic JI 20A is C19H39N5O9 . The structure of Antibiotic JI 20A is related to gentamicin . The Antibiotic JI-20A molecule contains a total of 74 bond(s). There are 35 non-H bond(s), 6 rotatable bond(s), 3 six-membered ring(s), 4 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), 5 hydroxyl group(s), 4 secondary alcohol(s), 1 tertiary alcohol(s), and more .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Antibiotic JI 20A .


Physical And Chemical Properties Analysis

The exact mass of Antibiotic JI 20A is 481.2748 . The molecular weight is 481.54 . The elemental analysis shows C, 47.39; H, 8.16; N, 14.54; O, 29.90 .

Scientific Research Applications

Biosynthetic Pathways

  • Assembly of Novel Pathways for Gentamicin B Production : The research by Ni et al. (2016) focuses on the development of a new biosynthetic pathway for gentamicin B production, using JI-20A as a precursor. The study aimed to increase the production of JI-20A in Micromonospora echinospora by blocking byproducts' biosynthetic pathways, achieving a 14-fold higher production rate compared to the wild type. This method also provides new insights into secondary metabolites' biosynthesis via combinatorial biosynthesis (Ni et al., 2016).

  • Dideoxygenation in Gentamicin Biosynthesis : The research conducted by Li et al. (2021) delves into the dideoxygenation process in gentamicin biosynthesis, particularly the transformation of intermediates JI-20A and JI-20B into the gentamicin C complex. This study provides mechanistic insights into the role of GenP in catalyzing the phosphorylation of JI-20A, contributing to the understanding of the biosynthetic pathway (Li et al., 2021).

  • Biosynthesis of Epimers in Gentamicin C Complex : Gu et al. (2015) investigated the biosynthesis of epimers gentamicin C2 and C2a in the gentamicin C complex, involving intermediate JI-20B. The study highlights the specific aminotransferases involved in the process, contributing to a better understanding of gentamicin biosynthesis (Gu et al., 2015).

Synthesis and Application

  • Semisynthetic Antibacterials : Kugelman et al. (1976) described the synthesis of antibiotic JI-20A and gentamicin B from a garamine derivative. This study is significant in the field of semisynthetic aminoglycoside antibacterials, demonstrating the chemical modification process of naturally occurring compounds (Kugelman et al., 1976).

  • Branch Point in Gentamicin Biosynthesis : Research by Guo et al. (2014) provides insights into the late-stage biosynthesis of gentamicins, including the role of JI-20A and JI-20B as intermediates. This study contributes to understanding the specificity and promiscuity at the branch point in gentamicin biosynthesis (Guo et al., 2014).

  • osphate Concentration on JI-20A Fermentation**: Jian's (2007) study examines the impact of phosphate concentration on the cell growth and production of aminoglycoside antibiotic JI-20A. The research found that controlling phosphate concentration below 1.1 mmol/L during the biosynthesis phase enhanced the production of JI-20A (Che Jian, 2007).

Environmental and Resistance Considerations

  • Antibiotic Resistance and Environmental Impact : Davies and Davies (1996) highlight the rise of antibiotic resistance in various environments due to overuse. This study underscores the need for understanding the environmental impact of antibiotics, including JI-20A, and their contribution to antibiotic resistance development (Davies & Davies, 1996).

  • Antibiotics in the Aquatic and Terrestrial Environment : Kemper's (2008) review focuses on the fate of antibiotics, including JI-20A, in the environment. The study discusses the impact of veterinary antibiotics on soil and water, highlighting the need for further studies on antibiotic resistance and environmental impact (Kemper, 2008).

Safety And Hazards

The safety data sheet for Antibiotic JI-20A advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for research on Antibiotic JI 20A could involve further elucidation of its biosynthetic pathway, particularly how the intermediates JI-20A and JI-20B undergo a dideoxygenation to form gentamicin C complex . There is also potential for exploring under-explored species in the search for novel natural products .

properties

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZDAPJXRYYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966172
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic JI 20A

CAS RN

51846-97-0
Record name Antibiotic JI 20A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51846-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic JI 20A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic JI 20A
Reactant of Route 2
Antibiotic JI 20A
Reactant of Route 3
Antibiotic JI 20A
Reactant of Route 4
Antibiotic JI 20A
Reactant of Route 5
Antibiotic JI 20A
Reactant of Route 6
Antibiotic JI 20A

Citations

For This Compound
29
Citations
M Kugelman, AK Mallams, HF Vernay - Journal of the Chemical …, 1976 - pubs.rsc.org
… to the synthesis of antibiotic JI-20A and gentamicin 8 from a suitably protected garamine derivative is described. 3'-Deoxy-6'-N-methyl analogues of antibiotic JI-20A and gentamicin B …
Number of citations: 7 pubs.rsc.org
RT Testa, BC Tilley - The Journal of antibiotics, 1976 - jstage.jst.go.jp
… Antibiotic JI-20A, a 6'-amino gentamicin X2, and JI-20B, a 6'-C-methyl JI-20A, both produced by a mutant of M. … 4A, 4B and 4C): Antibiotic JI-20A was transformed to gentamicins …
Number of citations: 66 www.jstage.jst.go.jp
陈剑锋, 邵敬伟, 张元兴, 陈浩, 郭养浩 - Microbiology China, 2007 - wswxtb.ijournals.cn
… It was found that the phosphate concentration effected significantly on the cell growth and the production of aminoglycoside antibiotic JI-20A. Although initial phosphate concentration …
Number of citations: 1 wswxtb.ijournals.cn
C Jianfeng, G Yanghao, C Fang, M Chun… - Journal of Fuzhou …, 2002 - europepmc.org
… μ_x ≤ 0.022 h~(-1) and Q_(st) about 0.8 ~ 1.6 mg/(mL·h) in antibiotic JI-20A production phase respectively. An group of kinetic model for cell growth and antibiotic JI-20A production in a …
Number of citations: 0 europepmc.org
BK Lee, TL Nagabhushan, RG Condon… - Antimicrobial Agents …, 1979 - Am Soc Microbiol
… Incubation of Micromonospora purpurea SC 1210 (NRRL 5467) with L[methyl-'4C]methionine yielded [methyl-'4C]gentamicin A and methyl-'4C-labeled antibiotic JI-20A in a molar …
Number of citations: 3 journals.asm.org
J Chen, Y Zhang, Y Guo, JJ LI - Microbiology, 1992 - pesquisa.bvsalud.org
… The medium and process parameters were optimized in batchaminoglycoside antibiotic JI-20A fennentation. The optimal medium consists mainly of comstarch 60g/L, peanut meal 30g/L…
Number of citations: 2 pesquisa.bvsalud.org
C Jianfeng, Z Yuanxing, G Yanghao… - Wei Sheng wu xue Tong …, 2002 - europepmc.org
… The medium and process parameters were optimized in batchaminoglycoside antibiotic JI-20A fermentation. The optimal medium consists mainly of cornstarch 60g/L, peanut meal 30g/L…
Number of citations: 0 europepmc.org
H Kase, Y Odakura, K Nakayama - The Journal of antibiotics, 1982 - jstage.jst.go.jp
First seed culture was developed in a large test tube (2.5 x 19 cm) containing 10 ml of the seed medium by shaking at 30 C for 3 days. One milliliter of the seed culture was transferred …
Number of citations: 34 www.jstage.jst.go.jp
Y Odakura, H Kase, K Nakayama - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
Materials and Methods Microorganisms Micromonospora sagamiensis, KY11510, was used as the parent strain for the isolation of blocked mutants. Media Seed and fermentation …
Number of citations: 9 www.jstage.jst.go.jp
RT Testa, BC Tilley - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
Materials and Methods Organism and Culture Conditions Micromonospora inyoensis (1550F), a 2-deoxystreptamine-negative(DOS-) mutant, was used in this study. The mutant does …
Number of citations: 51 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.